Deschloro Cetirizine dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

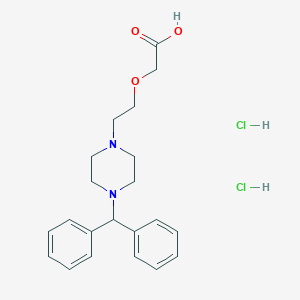

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBQWPTPNAKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004015 | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-54-3 | |

| Record name | Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Deschloro Cetirizine Dihydrochloride (CAS Number 83881-54-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro Cetirizine dihydrochloride, systematically identified as 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride and designated as Cetirizine EP Impurity F, is a primary related substance of Cetirizine.[1][2][3][4][5][6] Cetirizine is a potent, second-generation histamine H1-receptor antagonist widely used in the management of allergic conditions.[7][8][9][10] The presence and characterization of impurities are critical for the safety, efficacy, and quality control of any active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic pathway, and detailed, proposed experimental protocols for its pharmacological and analytical characterization. The guide is intended to serve as a foundational resource for researchers involved in the development, analysis, and quality control of Cetirizine and its related compounds.

Introduction

Cetirizine is a highly selective, orally active antagonist of the peripheral histamine H1 receptor, valued for its efficacy in treating allergic rhinitis and chronic urticaria with a low incidence of sedative effects compared to first-generation antihistamines.[9][10][11][12][13] As with any synthetically derived pharmaceutical, the manufacturing process of Cetirizine can lead to the formation of impurities. This compound is a notable process-related impurity where the chlorine atom on one of the phenyl rings is absent.[1][3][5] Understanding the chemical, pharmacological, and toxicological profile of such impurities is a regulatory requirement and essential for ensuring the quality and safety of the final drug product. This document outlines the known characteristics of this impurity and provides detailed methodologies for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1, with a comparison to the parent compound, Cetirizine dihydrochloride.

| Property | This compound | Cetirizine dihydrochloride |

| CAS Number | 83881-54-3[1][4][7] | 83881-52-1 |

| Alternate Names | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride; Cetirizine Impurity F[1][2][5] | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride |

| Molecular Formula | C₂₁H₂₈Cl₂N₂O₃[2][4][14] | C₂₁H₂₇Cl₃N₂O₃ |

| Molecular Weight | 427.36 g/mol [1][2][4][7][8] | 461.81 g/mol |

| Appearance | Off-White Solid[15] | White or almost white powder[16] |

| Storage | 2-8°C Refrigerator[2][4][15] | Room Temperature[16] |

Synthesis and Formation

This compound is typically formed as a process-related impurity during the synthesis of Cetirizine. Its formation can be attributed to the presence of a non-chlorinated starting material, specifically 1-(diphenylmethyl)piperazine (benzhydrylpiperazine), which may be present as an impurity in the 1-[(4-chlorophenyl)phenylmethyl]piperazine starting material.

A plausible synthetic route for this compound, mirroring the synthesis of Cetirizine, is outlined below. The key difference lies in the use of a non-chlorinated benzhydryl group.

Mechanism of Action (Hypothesized)

Cetirizine exerts its therapeutic effect by acting as a selective inverse agonist of the histamine H1 receptor.[9][17][18] This receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction.[17]

Due to its structural similarity to Cetirizine, lacking only a single chlorine atom, it is hypothesized that this compound would also interact with the histamine H1 receptor. However, the affinity and efficacy of this interaction are undetermined. The chlorine atom in Cetirizine may play a role in receptor binding and potency; its absence could potentially reduce the compound's antihistaminic activity.

Proposed Experimental Protocols

To fully characterize this compound, a series of analytical and pharmacological experiments are necessary. The following sections detail the proposed methodologies.

Analytical Characterization: Stability-Indicating HPLC Method

A high-performance liquid chromatography (HPLC) method is essential for quantifying this compound and separating it from the API and other impurities. The following method is adapted from validated procedures for Cetirizine analysis.[2][19][20]

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | Symmetry C₁₈, 5 µm, 4.6 x 250 mm (or equivalent)[19] |

| Mobile Phase | Mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), pH adjusted to 3.5[19] |

| Flow Rate | 1.0 mL/min[20] |

| Detection | UV at 230 nm[19][20] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Diluent | Mobile Phase |

Method Validation Protocol: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][19]

-

Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on Cetirizine to ensure the method is stability-indicating and can resolve the Deschloro impurity from degradation products.[19]

-

Linearity: Prepare standard solutions of this compound at a minimum of five concentrations (e.g., 1-20 µg/mL).[19] Plot peak area against concentration and determine the correlation coefficient (r² > 0.999).[19]

-

Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the impurity at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Precision: Assess repeatability by performing six replicate injections of a standard solution. Assess intermediate precision by having different analysts on different days use different equipment. The relative standard deviation (RSD) should be < 2%.

Pharmacological Characterization

This protocol aims to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive radioligand binding assay.[21][22][23]

Materials:

-

Receptor Source: Commercially available membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Pyrilamine (a known H1 antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mepyramine or Cetirizine).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Pyrilamine (at its approximate Kd), and varying concentrations of the test compound or control.

-

Total Binding: Membranes + [³H]-Pyrilamine + Buffer.

-

Non-specific Binding: Membranes + [³H]-Pyrilamine + High concentration of Mepyramine.

-

Competitive Binding: Membranes + [³H]-Pyrilamine + Serial dilutions of Deschloro Cetirizine.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of Deschloro Cetirizine.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The histamine-induced bronchoconstriction model in guinea pigs is a classic method for evaluating the in vivo efficacy of H1 antihistamines.[9][24][25]

Animals:

-

Male Dunkin-Hartley guinea pigs (300-400g).

Protocol:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6 per group):

-

Vehicle Control (e.g., saline).

-

Positive Control (e.g., Cetirizine, 5 mg/kg, p.o.).

-

Test Group (Deschloro Cetirizine, various doses, p.o.).

-

-

Dosing: Administer the vehicle, positive control, or test compound orally.

-

Histamine Challenge: After a set pre-treatment time (e.g., 60 minutes), place each animal individually into a whole-body plethysmography chamber or a transparent chamber connected to a nebulizer.[25]

-

Expose the animal to an aerosol of histamine acid phosphate (e.g., 0.1-0.2% solution in saline).

-

Observation: Record the time until the onset of pre-convulsive dyspnea (PCD) or respiratory distress. A 2-3 fold increase in the time to PCD compared to the vehicle control is considered a significant protective effect.

-

Data Analysis: Compare the mean time to PCD onset between the test groups and the control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Pharmacokinetic and Toxicological Considerations

While no specific pharmacokinetic or toxicology data exists for this compound, its properties can be inferred from its structure relative to Cetirizine.

Table 3: Reference Pharmacokinetic Parameters of Cetirizine (10 mg Oral Dose)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | [8][11][13] |

| Plasma Protein Binding | ~93% | [8][11][16] |

| Elimination Half-life (t₁/₂) | ~8.3 hours | [11][12][16] |

| Apparent Total Body Clearance | ~53 mL/min | [16] |

| Excretion | ~60-70% unchanged in urine | [8][12][13] |

The absence of the chlorine atom might slightly alter the lipophilicity and metabolic profile of the molecule, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Any comprehensive evaluation of this impurity should include in vitro ADME screening (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and, if warranted by its prevalence and potency, in vivo pharmacokinetic studies. Toxicological assessment, starting with in silico predictions and in vitro cytotoxicity assays, would also be a critical component of a full risk assessment.

Conclusion

References

- 1. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride - Google Patents [patents.google.com]

- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. In vivo model for the evaluation of topical antiallergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Cetirizine | Manasa Life Sciences [manasalifesciences.com]

- 14. Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | C21H28Cl2N2O3 | CID 3068852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. [PDF] Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. | Semantic Scholar [semanticscholar.org]

- 16. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 18. lcms.cz [lcms.cz]

- 19. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Receptor-Ligand Binding Assays [labome.com]

- 24. ijpsr.com [ijpsr.com]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties of Deschloro Cetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Cetirizine dihydrochloride is a known impurity and metabolite of Cetirizine, a potent second-generation histamine H1 receptor antagonist.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of the chemical properties of its impurities is critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of specific experimental data for this particular impurity, this guide leverages data from its parent compound, Cetirizine dihydrochloride, as a scientifically relevant surrogate for comparative analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are pivotal in determining its behavior in various experimental and physiological settings. While specific experimental data for this compound is not extensively available in public literature, the properties of the well-characterized parent compound, Cetirizine dihydrochloride, provide a strong predictive baseline.

General Properties

| Property | This compound | Cetirizine dihydrochloride |

| IUPAC Name | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid dihydrochloride | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride[3] |

| CAS Number | 83881-54-3[1][2] | 83881-52-1[3] |

| Molecular Formula | C21H26N2O3 · 2HCl[2] | C21H25ClN2O3 · 2HCl[3] |

| Molecular Weight | 427.36 g/mol [2] | 461.81 g/mol [3] |

| Appearance | White to off-white solid[1] | White or almost white powder[4] |

Physicochemical Data

The following table summarizes key physicochemical parameters. The data for Cetirizine dihydrochloride is provided as a reference, as specific experimental values for the deschloro analog are not readily found in the literature.

| Property | This compound | Cetirizine dihydrochloride |

| Melting Point (°C) | Data not available | 214 - 221[4] |

| pKa | Data not available | 2.2, 2.9, 8.0[4] |

| Solubility | DMSO: 100 mg/mL (233.99 mM)[1] | Water: Freely soluble[4]Methanol: Soluble[3]DMSO: ~12 mg/mL[5]Ethanol: Soluble[6]Acetone: Practically insoluble[4]Methylene chloride: Practically insoluble[4] |

Experimental Protocols

Accurate and reproducible experimental methods are essential for the characterization of pharmaceutical compounds. The following protocols are recommended for the analysis and property determination of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established USP monographs for the analysis of Cetirizine and its related impurities.[7][8]

-

Chromatographic System:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile, and methanol. A common ratio is (60:30:10, v/v/v), with the pH of the buffer adjusted to 3.5.[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes.

-

Inject a blank (mobile phase), a standard solution of this compound, and the sample solution.

-

Analyze the resulting chromatograms for the presence of the main peak and any impurities. The relative retention time of Deschloro Cetirizine will be different from that of Cetirizine.

-

Determination of pKa (Potentiometric Titration)

-

Prepare a 0.01 M solution of this compound in deionized water.

-

Titrate the solution with a standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values can be determined from the inflection points of the titration curve.

Determination of Melting Point (Capillary Method)

-

Finely powder the dry sample of this compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant and filter it through a 0.45 µm filter.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Signaling Pathway and Mechanism of Action

This compound is an impurity of Cetirizine, a well-known second-generation antihistamine. The primary mechanism of action of Cetirizine is the selective inverse agonism of the histamine H1 receptor.[3] This binding stabilizes the inactive conformation of the receptor, thereby preventing the downstream signaling cascade initiated by histamine.[2] It is highly probable that Deschloro Cetirizine exhibits a similar mechanism of action.

The activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological effects associated with an allergic response.[10]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the stability testing of a pharmaceutical substance like this compound, a critical process in drug development and quality control.

Conclusion

This compound, as a significant impurity of Cetirizine, requires careful characterization. While direct experimental data for some of its chemical properties are limited, a robust understanding can be inferred from its parent compound. The experimental protocols and workflows outlined in this guide provide a solid framework for researchers and drug development professionals to conduct a thorough analysis of this compound. Further research to determine the specific physicochemical properties of this compound is encouraged to build a more complete profile of this molecule.

References

- 1. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cetirizine Dihydrochloride - LKT Labs [lktlabs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Cetirizine dihydrochloride, 99+% | Fisher Scientific [fishersci.ca]

- 7. lcms.cz [lcms.cz]

- 8. Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deschloro Cetirizine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro Cetirizine dihydrochloride, a close structural analog of the second-generation antihistamine Cetirizine, is a valuable compound for pharmacological research and drug development. Its synthesis involves a multi-step process commencing with the preparation of key intermediates, followed by a coupling reaction and final salt formation. This guide provides a comprehensive overview of the synthetic pathway, detailing the experimental protocols for each critical stage. All quantitative data is presented in tabular format for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the DOT language.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent synthesis pathway. The overall strategy involves the preparation of two key intermediates: 1-(diphenylmethyl)piperazine and 2-(2-chloroethoxy)acetic acid . These intermediates are then coupled via a nucleophilic substitution reaction. The resulting carboxylic acid is subsequently converted to its dihydrochloride salt to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(diphenylmethyl)piperazine

This step involves the N-alkylation of piperazine with diphenylmethyl bromide.

Table 1: Reagents and Conditions for the Synthesis of 1-(diphenylmethyl)piperazine

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Diphenylmethyl bromide | 1.0 eq | Limiting reagent |

| Piperazine | 2.0 eq | Acts as both reactant and base scavenger |

| Potassium Carbonate | 2.5 eq | Base |

| Potassium Iodide | 1.0 eq | Catalyst |

| Toluene | - | Solvent |

| Temperature | Reflux (approx. 110 °C) | - |

| Reaction Time | 3.5 hours | - |

| Yield | ~74% | After purification |

Detailed Protocol:

-

To a stirred mixture of piperazine (2.0 eq), potassium carbonate (2.5 eq), and potassium iodide (1.0 eq) in toluene, add diphenylmethyl bromide (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(diphenylmethyl)piperazine as a white to light yellow crystalline powder.[1][2]

Step 2: Synthesis of 2-(2-chloroethoxy)acetic acid

This intermediate is synthesized by the oxidation of 2-(2-chloroethoxy)ethanol. Several oxidation methods exist, with nitric acid oxidation being a common approach.[3][4][5]

Table 2: Reagents and Conditions for the Synthesis of 2-(2-chloroethoxy)acetic acid

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-(2-chloroethoxy)ethanol | 1.0 eq | Starting material |

| Nitric Acid (70%) | ~5.0 eq | Oxidizing agent |

| Temperature | 25-30 °C (initial), then 90 °C | Exothermic reaction, control initial addition |

| Reaction Time | 12 hours at 25-30 °C, then 1 hour at 90 °C | - |

| Yield | ~90-98% | High yielding process |

Detailed Protocol:

-

To vigorously stirred 70% nitric acid (approx. 5.0 eq), add 2-(2-chloroethoxy)ethanol (1.0 eq) dropwise at a temperature of 25-30 °C over one hour.

-

Continue stirring the mixture at the same temperature for 12 hours.

-

Heat the reaction mixture to 90 °C for 1 hour.

-

Distill off the excess nitric acid under reduced pressure.

-

Cool the residue to room temperature and extract with an organic solvent such as dichloroethane or ethyl acetate.

-

Wash the combined organic extracts with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-chloroethoxy)acetic acid as an oil.[4]

Step 3: Synthesis of (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid (Deschloro Cetirizine)

This key step involves the coupling of the two intermediates, 1-(diphenylmethyl)piperazine and 2-(2-chloroethoxy)acetic acid, via N-alkylation. The reaction is typically carried out using an ester or amide derivative of the carboxylic acid, followed by hydrolysis. A direct coupling can also be achieved.

Table 3: Reagents and Conditions for the Synthesis of Deschloro Cetirizine

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-(diphenylmethyl)piperazine | 1.0 eq | - |

| 2-(2-chloroethoxy)acetamide | 1.3 eq | Reactant |

| Anhydrous Sodium Carbonate | 1.7 eq | Base |

| Xylene | - | Solvent |

| Temperature | 90-120 °C | - |

| Reaction Time | 4 hours | - |

| Yield (amide intermediate) | ~73% | - |

Detailed Protocol (via amide intermediate):

-

Heat a mixture of 1-(diphenylmethyl)piperazine (1.0 eq), 2-(2-chloroethoxy)acetamide (1.3 eq), and anhydrous sodium carbonate (1.7 eq) in xylene at 90-120 °C for 4 hours.

-

After cooling, add benzene and filter the precipitate.

-

Extract the organic layer with a dilute solution of hydrochloric acid.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) and extract with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield the amide intermediate.

-

Hydrolyze the resulting amide by heating with a strong base (e.g., potassium hydroxide) in a suitable solvent like ethanol.

-

After hydrolysis, acidify the reaction mixture to precipitate the carboxylic acid, which can be filtered and dried. The yield for the hydrolysis step is typically high (around 91%).

Step 4: Formation of this compound

The final step is the conversion of the free base, (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid, into its dihydrochloride salt.

Table 4: Reagents and Conditions for Dihydrochloride Salt Formation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid | 1.0 eq | - |

| Concentrated Hydrochloric Acid | >2.0 eq | To protonate both nitrogen atoms |

| Acetone | - | Solvent |

| Temperature | 50 °C, then room temperature | - |

| Reaction Time | 2 hours | - |

| Yield | ~88% | - |

Detailed Protocol:

-

Suspend (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid (1.0 eq) in acetone and heat to 50 °C.

-

With vigorous stirring, add concentrated hydrochloric acid (>2.0 eq).

-

Stir the resulting solution at room temperature for 2 hours, during which a fine white precipitate of this compound will form.

-

Filter the precipitate, wash with acetone, and dry in vacuo to obtain the final product.

Data Summary

Table 5: Summary of Yields for the Synthesis of this compound

| Step | Product | Starting Materials | Typical Yield |

| 1 | 1-(diphenylmethyl)piperazine | Diphenylmethyl bromide, Piperazine | ~74% |

| 2 | 2-(2-chloroethoxy)acetic acid | 2-(2-chloroethoxy)ethanol | ~90-98% |

| 3 | (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid | 1-(diphenylmethyl)piperazine, 2-(2-chloroethoxy)acetamide | ~66% (overall for coupling and hydrolysis) |

| 4 | This compound | (2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)acetic acid | ~88% |

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The key to a successful synthesis lies in the careful execution of each step, particularly the purification of intermediates and the control of reaction conditions. The protocols outlined in this guide, derived from established literature for analogous compounds, provide a solid foundation for researchers and drug development professionals working with this class of molecules. Further optimization of reaction conditions may lead to improved overall yields.

References

- 1. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 2. (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]

- 5. prepchem.com [prepchem.com]

Deschloro Cetirizine Dihydrochloride: A Technical Overview of a Key Cetirizine Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a widely used second-generation antihistamine, is known for its efficacy in treating allergic conditions.[1] As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and therapeutic efficacy. Deschloro Cetirizine dihydrochloride, also known as Cetirizine Impurity F in the European Pharmacopoeia (EP) and Deschlorocetirizine in the United States Pharmacopeia (USP), is a known process-related impurity of Cetirizine.[2][3][4] Its structure is closely related to the parent molecule, lacking the chlorine atom on one of the phenyl rings. This technical guide provides a comprehensive overview of this compound, focusing on its analytical quantification, formation, and regulatory limits.

Chemical and Physical Properties

A clear understanding of the chemical properties of both Cetirizine and its deschloro impurity is fundamental for the development of effective analytical methods and for understanding its potential impact.

| Property | Cetirizine Dihydrochloride | This compound |

| Chemical Name | (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride | 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]acetic acid dihydrochloride[4] |

| CAS Number | 83881-52-1[5] | 83881-54-3[4] |

| Molecular Formula | C21H25ClN2O3 · 2HCl[5] | C21H26N2O3 · 2HCl[4] |

| Molecular Weight | 461.81 g/mol [5] | 427.36 g/mol [4] |

| Structure |

Regulatory Limits and Quantitative Data

The presence of impurities in pharmaceutical products is strictly regulated by pharmacopoeias worldwide. Both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set limits for impurities in Cetirizine Hydrochloride.

| Pharmacopoeia | Impurity Name | Acceptance Criterion |

| European Pharmacopoeia (EP) | Impurity F (Deschloro Cetirizine) | Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1 per cent)[6] |

| United States Pharmacopeia (USP) | Deschlorocetirizine | While a specific limit for Deschlorocetirizine is not individually listed in the provided monograph, it would be controlled under the limits for unspecified impurities unless otherwise noted. The total for all impurities is generally NMT 0.3%.[7][8] |

Formation and Synthesis

Deschloro Cetirizine is primarily considered a process-related impurity, meaning it can arise during the synthesis of Cetirizine. One of the synthetic routes for Cetirizine involves the condensation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable side chain. If the starting material contains an unchlorinated analogue, 1-(diphenylmethyl)piperazine, this can lead to the formation of Deschloro Cetirizine.

Forced degradation studies on Cetirizine dihydrochloride have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, as per ICH guidelines.[9][10][11] While these studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, the direct formation of Deschloro Cetirizine as a degradant is not consistently reported. One study indicated that under oxidative, neutral, and hydrolytic conditions, Cetirizine undergoes extensive degradation, but the primary degradation products identified were α-(4-chlorophenyl) benzyl alcohol and 4-chlorobenzophenone.[9] Another study focused on the formation of Cetirizine N-oxide as a degradation product in the presence of polyethylene glycol.[12]

The synthesis of Cetirizine dihydrochloride itself can be achieved through various routes, including the O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol followed by hydrolysis and salification.[13][14][15][16]

Experimental Protocols for Identification and Quantification

Accurate and robust analytical methods are essential for the detection and quantification of Deschloro Cetirizine in Cetirizine drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

HPLC-UV Method for Related Substances (Based on European Pharmacopoeia)

This method is suitable for the determination of Deschloro Cetirizine (Impurity F) and other related substances in Cetirizine dihydrochloride.

-

Chromatographic System:

-

Column: Silica gel for chromatography R (5 µm), 0.25 m x 4.6 mm[6]

-

Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)[6]

-

Flow Rate: 1 mL/min[6]

-

Detection: Spectrophotometer at 230 nm[6]

-

Injection Volume: 20 µL[6]

-

Run Time: Three times the retention time of Cetirizine[6]

-

-

Solutions:

UPLC-MS/MS Method for High-Throughput Quantification

For more sensitive and high-throughput analysis, particularly in biological matrices, a UPLC-MS/MS method is advantageous.

-

Sample Preparation:

-

To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., cetirizine-d4).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge the mixture.

-

Analyze the supernatant.[17]

-

-

Chromatographic System:

-

Mass Spectrometry Conditions:

Visualization of Experimental Workflows

General Workflow for HPLC Analysis of Impurities

Caption: A generalized workflow for the analysis of impurities in Cetirizine by HPLC.

Workflow for UPLC-MS/MS Quantification in Plasma

Caption: Workflow for the quantification of Cetirizine and its impurities in plasma using UPLC-MS/MS.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways, biological activity, or toxicological profile of Deschloro Cetirizine as a distinct entity. Its biological effects are presumed to be significantly lower than that of the parent compound, Cetirizine, due to the absence of the chlorine atom which can be crucial for receptor binding.

The primary mechanism of action of Cetirizine is as a selective antagonist of the histamine H1 receptor.[1][2] By blocking this receptor, Cetirizine prevents the downstream effects of histamine, which are responsible for the symptoms of allergic reactions.

Simplified Mechanism of Action of Cetirizine

Caption: Simplified diagram of Cetirizine's mechanism of action as an H1 receptor antagonist.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Cetirizine. Its control is mandated by major pharmacopoeias, with well-established analytical methods, primarily HPLC, for its quantification. While its direct formation through degradation is not extensively documented, its presence is a key indicator of the purity of the starting materials and the control of the synthetic process. Further research into the specific biological activity and toxicological profile of Deschloro Cetirizine would be beneficial for a more comprehensive risk assessment, although its low permissible levels suggest a minimal safety concern. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Cetirizine.

References

- 1. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cetirizine EP Impurity F | 83881-53-2 | SynZeal [synzeal.com]

- 4. scbt.com [scbt.com]

- 5. scribd.com [scribd.com]

- 6. drugfuture.com [drugfuture.com]

- 7. uspnf.com [uspnf.com]

- 8. drugfuture.com [drugfuture.com]

- 9. ijpcsonline.com [ijpcsonline.com]

- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.in [pharmacyjournal.in]

- 12. researchgate.net [researchgate.net]

- 13. New manufacturing procedure of cetirizine - Lookchem [lookchem.com]

- 14. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Cetirizine Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a potent second-generation histamine H1-receptor antagonist, is a widely used medication for the management of allergic conditions. As with any active pharmaceutical ingredient (API), the presence of impurities in the final drug product is a critical concern for safety and efficacy. This technical guide provides a comprehensive overview of the known pharmacological profiles of impurities associated with cetirizine. Due to the limited publicly available data on the specific biological activities of each impurity, this document synthesizes the existing information and outlines detailed experimental protocols for their thorough pharmacological and toxicological evaluation. The aim is to equip researchers and drug development professionals with the necessary information and methodologies to assess the risk posed by these impurities and ensure the quality and safety of cetirizine-containing products.

Introduction to Cetirizine and its Impurities

Cetirizine is a carboxylated metabolite of hydroxyzine and acts as a selective inverse agonist of the histamine H1 receptor.[1] Its zwitterionic nature at physiological pH contributes to its low penetration of the blood-brain barrier, resulting in minimal sedative effects compared to first-generation antihistamines.[2] The manufacturing process of cetirizine, as well as degradation during storage, can lead to the formation of various impurities. These are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) specify limits for known and unknown impurities in cetirizine hydrochloride.

Commonly identified cetirizine impurities include:

-

Cetirizine Related Compound A (Ethyl Ester): An ester formed from the reaction of cetirizine with ethanol.

-

Cetirizine Impurity B (Acetic Acid Analogue): A process-related impurity.

-

Cetirizine Impurity C (2-Chloro Isomer): A positional isomer of cetirizine.

-

Cetirizine Impurity F (Deschloro Analogue): An analogue of cetirizine lacking the chlorine atom.

-

Cetirizine N-Oxide: An oxidative degradation product.[3]

The control of these impurities is crucial as they may possess their own pharmacological or toxicological activities, potentially impacting the safety and efficacy of the drug product.

Pharmacological Profiles of Known Impurities

The pharmacological and toxicological data for most cetirizine impurities are not extensively published. The following sections summarize the available information.

Cetirizine Related Compound A (Ethyl Ester)

Cetirizine Ethyl Ester is an ester derivative of cetirizine.[4] It is reported to exhibit antihistaminic activity similar to the parent compound by acting as a blocker of H1 histamine receptors.[4] There are also indications that it may possess anti-inflammatory properties.[4] Due to its ester nature, it is likely to be hydrolyzed in vivo to cetirizine, acting as a prodrug.

The dihydrochloride salt of the ethyl ester is listed as Cetirizine USP Related Compound A. A safety data sheet for the related free base, (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, indicates that it may cause severe skin burns and eye damage, can trigger an allergic skin reaction, and is suspected of having adverse effects on fertility or the unborn child.[5]

Cetirizine N-Oxide

Cetirizine N-oxide has been identified as an oxidative degradation product of cetirizine, particularly in formulations containing polyethylene glycol (PEG).[3] Current understanding suggests that Cetirizine N-oxide does not possess significant antihistamine activity.[6] Its formation represents a degradation pathway that can reduce the potency of the active ingredient.

Other Impurities (Impurity B, C, F)

There is a significant lack of publicly available pharmacological or toxicological data for Cetirizine Impurities B, C, and F. While reference standards for these compounds are commercially available for analytical purposes, their biological effects have not been well-characterized in the literature. Therefore, a thorough risk assessment would necessitate de novo pharmacological and toxicological evaluation.

Data Summary Tables

The following tables summarize the available chemical and known pharmacological/toxicological information for key cetirizine impurities.

Table 1: Chemical Information of Key Cetirizine Impurities

| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cetirizine Related Compound A (Ethyl Ester Dihydrochloride) | (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester dihydrochloride | 246870-46-2 | C₂₃H₃₁Cl₃N₂O₃ | 489.86 |

| Cetirizine Impurity B | (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid | 113740-61-7 | C₁₉H₂₁ClN₂O₂ | 344.84 |

| Cetirizine Impurity C | (RS)-2-[2-[4-[(2-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | 83881-59-8 | C₂₁H₂₅ClN₂O₃ | 388.89 |

| Cetirizine Impurity F | 2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid | 83881-53-2 | C₂₁H₂₆N₂O₃ | 354.44 |

| Cetirizine N-Oxide | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]-acetic acid | 1076199-80-8 | C₂₁H₂₅ClN₂O₄ | 404.89 |

Table 2: Summary of Known Pharmacological and Toxicological Information

| Impurity Name | Pharmacological Activity | Toxicological Information |

| Cetirizine Related Compound A (Ethyl Ester) | Exhibits antihistaminic activity by blocking H1 receptors; potential anti-inflammatory properties.[4] | The related free base, (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, is reported to cause severe skin burns, eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[5] |

| Cetirizine N-Oxide | Not believed to have significant antihistamine activity.[6] | No specific data available. |

| Cetirizine Impurity B | No data available. | No data available. |

| Cetirizine Impurity C | No data available. | No data available. |

| Cetirizine Impurity F | No data available. | No data available. |

Experimental Protocols for Pharmacological Profiling

To address the data gaps in the pharmacological profiles of cetirizine impurities, a systematic evaluation is necessary. The following sections detail experimental protocols for key in vitro assays.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of the impurities for the primary pharmacological target of cetirizine.

Methodology:

-

Test System: Human recombinant histamine H1 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-pyrilamine or another suitable radiolabeled H1 antagonist.

-

Procedure:

-

Cell membranes expressing the H1 receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test impurity.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., diphenhydramine).

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of the impurity that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Functional Assay for H1 Receptor Activity (Calcium Mobilization)

This assay determines whether the impurities act as agonists, antagonists, or inverse agonists at the H1 receptor.

Methodology:

-

Test System: A cell line stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Procedure:

-

Agonist Mode: Cells are treated with increasing concentrations of the test impurity, and changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test impurity before being stimulated with a known H1 receptor agonist (e.g., histamine). The ability of the impurity to inhibit the histamine-induced calcium response is measured.

-

-

Data Analysis:

-

In agonist mode, the EC₅₀ (concentration for 50% of maximal response) is determined.

-

In antagonist mode, the IC₅₀ is determined, and the Schild regression analysis can be used to determine the pA₂ value, which is a measure of antagonist potency.

-

In Vitro Safety Pharmacology Profiling

A broader screening against a panel of off-targets is crucial to identify potential safety liabilities.

Methodology:

-

Target Panel: A panel of receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions (e.g., hERG potassium channel, adrenergic receptors, muscarinic receptors, dopaminergic receptors, serotonergic receptors, and cytochrome P450 enzymes).

-

Assay Formats: A variety of assay formats can be employed, including radioligand binding assays, enzyme inhibition assays, and functional cell-based assays.[7]

-

Procedure: The test impurities are screened at a fixed concentration (e.g., 10 µM) against the target panel.

-

Data Analysis: The percentage of inhibition or stimulation for each target is determined. For any significant "hits" (typically >50% inhibition/stimulation), concentration-response curves should be generated to determine the IC₅₀ or EC₅₀.

Genotoxicity Assays

Assessing the potential for impurities to cause genetic damage is a critical safety evaluation.

Methodology:

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Procedure: The assays are conducted according to OECD guidelines, with and without metabolic activation (S9 fraction).

-

Data Analysis: A statistically significant, dose-dependent increase in mutations or micronuclei formation compared to the negative control indicates a genotoxic potential.

Signaling Pathways and Workflow Diagrams

Histamine H1 Receptor Signaling Pathway

Cetirizine and potentially its active impurities exert their primary effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.

Experimental Workflow for Impurity Pharmacological Profiling

The logical flow for a comprehensive pharmacological evaluation of a cetirizine impurity is outlined below.

Conclusion

The pharmacological and toxicological profiles of cetirizine impurities are not well-documented in publicly accessible literature, with the exception of some preliminary data on the ethyl ester derivative and the N-oxide. A comprehensive understanding of the biological activities of these impurities is essential for a complete risk assessment and to ensure patient safety. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these compounds. By determining their affinity and functional activity at the H1 receptor, and by screening for off-target effects and genotoxicity, a robust pharmacological profile can be established. This data is critical for setting appropriate specifications for impurities in cetirizine drug substances and products, and for fulfilling regulatory requirements. Further research into the biological effects of these specific chemical entities is strongly encouraged to fill the current knowledge gaps.

References

- 1. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 2. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Cetirizine Ethyl Ester | 246870-46-2 [smolecule.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. Buy Cetirizine N-oxide | 1076199-80-8 | > 95% [smolecule.com]

- 7. reactionbiology.com [reactionbiology.com]

The Core Mechanism of H1-Receptor Antagonists: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histamine H1-receptor antagonists, commonly known as antihistamines, represent a cornerstone in the therapeutic management of allergic diseases. Their mechanism of action, traditionally viewed as simple competitive antagonism, is now understood to be a more complex interplay of molecular interactions, primarily involving inverse agonism. This guide provides a comprehensive technical overview of the core mechanisms of H1-receptor antagonists, detailing their interaction with the H1-receptor, the subsequent impact on intracellular signaling cascades, and the key experimental protocols used for their characterization. Quantitative data on the potency and efficacy of various antagonists are presented for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.

The Histamine H1-Receptor and its Basal Activity

The histamine H1-receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[1] A key feature of the H1-receptor is its ability to exhibit constitutive activity , meaning it can adopt an active conformational state and signal in the absence of an agonist like histamine.[2][3] This basal activity is a critical concept in understanding the action of modern antihistamines.

Inverse Agonism: The Primary Mechanism of H1-Receptor Antagonists

Contrary to their historical designation as "antagonists," the majority of H1-receptor antagonists are, in fact, inverse agonists .[4][5] While a neutral antagonist would simply block the binding of histamine without affecting the receptor's basal activity, an inverse agonist preferentially binds to the inactive conformation of the H1-receptor.[4] This binding stabilizes the inactive state, thereby reducing the constitutive, histamine-independent signaling of the receptor.[2][6] This reduction in basal activity is now considered a key component of the anti-allergic and anti-inflammatory effects of these drugs.[4]

Molecular Signaling Pathways

Activation of the H1-receptor, either by histamine or through its constitutive activity, initiates a well-defined signaling cascade. H1-receptors are primarily coupled to Gq/11 proteins.[7]

The key steps in the H1-receptor signaling pathway are:

-

G-Protein Activation: Upon receptor activation, the Gαq subunit of the G-protein exchanges GDP for GTP, leading to its dissociation from the βγ subunits.[1]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][8]

-

Downstream Effector Activation: The elevated intracellular calcium and DAG together activate various downstream effectors, including protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) , a pivotal regulator of inflammatory gene expression.[1]

H1-receptor antagonists, through their inverse agonism, suppress this entire signaling pathway by reducing both histamine-induced and constitutive receptor activity.

Signaling Pathway Diagram

Caption: H1-Receptor Signaling Pathway.

Quantitative Analysis of H1-Receptor Antagonists

The efficacy and potency of H1-receptor antagonists are quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of first and second-generation antihistamines.

Table 1: Binding Affinities (Ki) of H1-Receptor Antagonists

| Compound | Generation | Ki (nM) | Source |

| Diphenhydramine | First | 7.98 | [9] |

| Chlorpheniramine | First | 2 | [10] |

| Mepyramine | First | ~1 | [6] |

| Cetirizine | Second | 6 | [11] |

| Levocetirizine | Second | 3 | [11] |

| Loratadine | Second | 16 | [10] |

| Desloratadine | Second | 0.4 | [10] |

| Fexofenadine | Second | 10 | [10] |

| Carebastine | Second | 75.86 | [12] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (IC50/EC50) of H1-Receptor Antagonists

| Compound | Assay | Parameter | Value (nM) | Cell Line | Source |

| Diphenhydramine | Calcium Mobilization | pKb | 7.83 (apparent) | HEK293 | [9] |

| Chlorpheniramine | Calcium Mobilization | pKb | 8.77 (apparent) | HEK293 | [9] |

| Desloratadine | NF-κB Inhibition | IC50 | <10 | COS-7 | [13] |

| Cetirizine | NF-κB Inhibition | IC50 | ~100 | COS-7 | [13] |

| Loratadine | NF-κB Inhibition | IC50 | >1000 | COS-7 | [13] |

| Fexofenadine | NF-κB Inhibition | IC50 | >1000 | COS-7 | [13] |

pKb is the negative logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory concentration.

Key Experimental Protocols

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1-receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1-receptor.

Principle: A radiolabeled H1-receptor antagonist (e.g., [3H]mepyramine) is incubated with a source of H1-receptors (e.g., cell membranes from HEK293 cells expressing the receptor). The ability of an unlabeled test compound to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

Protocol Outline:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human H1-receptor.

-

Harvest and homogenize cells in a cold buffer.

-

Centrifuge to pellet the membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, [3H]mepyramine, and membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]mepyramine, a high concentration of an unlabeled H1-receptor antagonist (e.g., mianserin), and membrane preparation.

-

Compound Competition: Add assay buffer, [3H]mepyramine, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit histamine-induced increases in intracellular calcium.

Objective: To determine the functional potency (e.g., EC50 or pKb) of an H1-receptor antagonist.

Principle: Cells expressing the H1-receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with histamine, the activation of the Gq/PLC/IP3 pathway leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. An antagonist will inhibit this response in a concentration-dependent manner.

Protocol Outline:

-

Cell Culture and Plating: Seed HEK293 cells expressing the human H1-receptor into a 96-well, black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 (to aid dye solubilization).

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate to allow the dye to enter the cells and be de-esterified.

-

-

Cell Washing: Wash the cells with an assay buffer to remove extracellular dye.

-

Assay:

-

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of automated liquid handling and kinetic reading.

-

Record a baseline fluorescence reading.

-

Add varying concentrations of the antagonist to the wells and incubate.

-

Add a fixed concentration of histamine to stimulate the cells.

-

Record the fluorescence intensity over time to measure the calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the antagonist concentration to determine the IC50.

-

For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the histamine dose-response curve in the presence of different antagonist concentrations.

-

Calcium Mobilization Assay Workflow

Caption: Calcium Mobilization Assay Workflow.

NF-κB Reporter Gene Assay

This assay is particularly useful for quantifying the inverse agonist activity of H1-receptor antagonists.

Objective: To measure the inhibition of both constitutive and histamine-stimulated NF-κB activity by H1-receptor antagonists.

Principle: Cells (e.g., HEK293 or COS-7) are co-transfected with plasmids encoding the human H1-receptor and a luciferase reporter gene under the control of an NF-κB response element. Activation of the H1-receptor leads to NF-κB activation and subsequent luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to NF-κB activity. Inverse agonists will reduce the basal luciferase signal (constitutive activity).

Protocol Outline:

-

Cell Culture and Transfection:

-

Culture HEK293 or COS-7 cells.

-

Co-transfect the cells with an H1-receptor expression plasmid and an NF-κB-luciferase reporter plasmid.

-

-

Treatment:

-

Treat the transfected cells with varying concentrations of the H1-receptor antagonist in the presence or absence of histamine.

-

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter like Renilla luciferase).

-

Plot the normalized luciferase activity against the antagonist concentration to determine the IC50 for inhibition of both basal and histamine-stimulated NF-κB activity.

-

In Vivo Models

Objective: To assess the in vivo anti-inflammatory efficacy of H1-receptor antagonists.

Protocol Outline:

-

Animal Acclimatization: Acclimatize male Wistar rats to the experimental conditions.

-

Drug Administration: Administer the H1-receptor antagonist (e.g., intraperitoneally) at various doses. A control group receives the vehicle.

-

Induction of Edema: After a set pre-treatment time, inject a solution of histamine subcutaneously into the plantar surface of the rat's hind paw.[14][15]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the histamine injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each dose of the antagonist compared to the control group.

Objective: To evaluate the in vivo efficacy of H1-receptor antagonists in preventing bronchoconstriction.[16][17]

Protocol Outline:

-

Animal Preparation: Anesthetize guinea pigs and prepare them for the measurement of respiratory parameters (e.g., airway pressure or pulmonary resistance).

-

Drug Administration: Administer the H1-receptor antagonist (e.g., intravenously or by inhalation).

-

Histamine Challenge: Challenge the animals with an aerosolized or intravenous dose of histamine to induce bronchoconstriction.[18][19]

-

Measurement of Bronchoconstriction: Continuously monitor the changes in respiratory parameters.

-

Data Analysis: Quantify the protective effect of the antagonist by comparing the magnitude of the histamine-induced bronchoconstriction in treated versus control animals.

Conclusion

The mechanism of action of H1-receptor antagonists is a sophisticated process centered on the principle of inverse agonism. By stabilizing the inactive state of the H1-receptor, these drugs effectively suppress both histamine-induced and constitutive signaling through the Gq/PLC/IP3/Ca2+ pathway, ultimately leading to a reduction in the expression of pro-inflammatory mediators. A thorough understanding of these molecular mechanisms, coupled with robust in vitro and in vivo experimental models, is essential for the continued development of more effective and safer antihistamines for the treatment of allergic and inflammatory diseases.

References

- 1. SMPDB [smpdb.ca]

- 2. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverse Agonistic Activity of Antihistamines and Suppression of Histamine H1 Receptor Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PathWhiz [pathbank.org]

- 8. mdpi.com [mdpi.com]

- 9. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cetirizine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Interleukin-8 inhalation directly provokes bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crocin alleviates the local paw edema induced by histamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A partial involvement of histamine in ultrasonically nebulized distilled water-induced bronchoconstriction in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Forced Degradation of Cetirizine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the forced degradation of Cetirizine, a second-generation antihistamine. It is intended for researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and formulation science. This document details the degradation pathways of Cetirizine under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines, summarizing key degradation products, quantitative outcomes, and the experimental protocols used to elicit this data.

Summary of Cetirizine Degradation Behavior

Cetirizine dihydrochloride is susceptible to degradation under several stress conditions, most notably oxidative, acidic, and neutral hydrolysis, as well as photolytic and thermal stress.[1][2][3] The molecule generally shows greater stability under alkaline conditions.[1][4] Oxidative conditions, particularly in the presence of hydrogen peroxide or other peroxide intermediates, lead to significant degradation, often resulting in the formation of Cetirizine N-oxide or other cleavage products.[2][5][6] Acid and neutral hydrolysis can also cause extensive degradation, leading to the cleavage of the ether linkage.[1] The extent of degradation and the specific products formed are highly dependent on the exact conditions, including reagent concentration, temperature, and duration of exposure.

Quantitative Data from Forced Degradation Studies

The stability of Cetirizine under various stress conditions has been quantified in several studies. The tables below summarize these findings, showcasing the percentage of degradation and the number of degradation products (DPs) observed.

Table 1: Summary of Forced Degradation Quantitative Results

| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation | No. of DPs | Major Products Identified | Reference |

|---|---|---|---|---|---|---|---|

| Acid Hydrolysis | 1N HCl | 48 hrs | Reflux | ~99% | 1 | α-(4-chlorophenyl) benzyl alcohol | [1] |

| Acid Hydrolysis | 2M HCl | - | 70-90°C | Unstable | - | Not Specified | [4] |

| Acid Hydrolysis | 0.1M HCl | 24 hrs | 105°C | 19% | 5 | Not Specified | [2] |

| Acid Hydrolysis | 0.1N HCl | 1 hr | 60°C | 20.41% | - | Not Specified | [3][7] |

| Basic Hydrolysis | 0.1N NaOH | 48 hrs | Reflux | Insignificant | - | - | [1] |

| Basic Hydrolysis | 0.1M NaOH | 24 hrs | 105°C | 15% | 12 | Not Specified | [2] |

| Basic Hydrolysis | 0.1N NaOH | 0.5 hr | Room Temp | 17.36% | - | Not Specified | [7] |

| Oxidative | 0.3% H₂O₂ | 48 hrs | Reflux | ~99% | 1 | 4-chlorobenzophenone | [1] |

| Oxidative | 33% H₂O₂ | 24 hrs | Room Temp | 79% | 5 | Not Specified | [2] |

| Oxidative | 0.5% H₂O₂ | - | 50-80°C | Unstable | Multiple | Not Specified | [4] |

| Oxidative | PEG Peroxides | 48 days | 80°C | 1.5 - 7.6% | 1 | Cetirizine N-oxide | [6] |

| Oxidative | 2% H₂O₂ | 24 hrs | 60°C | 14.43% | - | Not Specified | [3][7] |

| Neutral Hydrolysis | Water | 48 hrs | Reflux | ~99% | 1 | α-(4-chlorophenyl) benzyl alcohol | [1] |

| Photolytic | Shed Sunlight | 15 days | - | 10% | 1 | Not Specified | [2] |

| Photolytic | UV Light | 24 hrs | - | 9% - 50% | 4 | Not Specified | [1][2] |

| Thermal (Dry Heat) | - | 12 hrs | 70°C | 3% - 25.26% | 6 | Not Specified |[2][3][7] |

Degradation Pathways and Identified Products

Forced degradation studies elucidate the intrinsic stability of a drug molecule and help in identifying potential degradation products.

Under acidic and neutral conditions, Cetirizine undergoes extensive degradation, primarily through the cleavage of the ether bond connecting the piperazine ring and the acetic acid moiety.[1] The major degradation product identified under these conditions is α-(4-chlorophenyl) benzyl alcohol .[1] In contrast, Cetirizine shows significant stability under basic conditions, with some studies reporting insignificant degradation.[1] However, under more strenuous basic conditions (e.g., higher temperature), a notable number of degradation products can be formed.[2]

Oxidative stress is a critical degradation pathway for Cetirizine.[1][2][4] The reaction with oxidizing agents like hydrogen peroxide can lead to the formation of several products.

-

4-chlorobenzophenone : This product is formed via cleavage of the bond between the benzhydryl group and the piperazine ring.[1]

-

Cetirizine N-oxide : This is a major degradation product formed when Cetirizine is exposed to peroxide intermediates, such as those that can form in formulations containing polyethylene glycol (PEG).[5][8] The oxidation occurs on the sterically less hindered nitrogen atom of the piperazine ring. The formation of the N-oxide has been confirmed through selective synthesis and characterization using NMR and LC-MS/MS.[5][8]

Exposure to light (UV and sunlight) and heat also induces degradation, although in some cases to a lesser extent than oxidative or hydrolytic stress.[1][2] While multiple degradation peaks are often observed, specific structures for all photolytic and thermal degradants are not consistently identified across the literature.[2][3] One study noted degradation of 30-50% under photolytic conditions.[1]

Visualization of Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for forced degradation studies and the logical relationship between stress conditions and the resulting primary degradation products of Cetirizine.

Caption: General experimental workflow for Cetirizine forced degradation studies.

Caption: Logical relationship between stress conditions and major Cetirizine degradation products.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections provide synopses of protocols reported in the literature.

-

Method 1 (Reflux) : A 1% w/v solution of Cetirizine dihydrochloride is prepared in 1N HCl (for acid) or 0.1N NaOH (for base).[1] The solutions are refluxed for 48 hours.[1] Samples are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hrs), neutralized if necessary, and diluted with an appropriate solvent (like tetrahydrofuran for turbid samples) before injection into the HPLC system.[1]

-

Method 2 (Elevated Temperature) : Approximately 5 mg of Cetirizine bulk powder is treated with 5 mL of 0.1M HCl or 0.1M NaOH.[2] The flasks are then placed in a dry air oven at 105°C for a period of up to 24 hours.[2] At the end of the period, the samples are cooled, neutralized, and prepared for HPLC analysis.[2]

-

Method 1 (Reflux) : A 1% w/v solution of Cetirizine is prepared in 0.3% H₂O₂ and refluxed for 48 hours, with samples withdrawn at various time points for analysis.[1]

-